molecular formula C16H14Cl2N6S B11047528 3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047528
M. Wt: 393.3 g/mol
InChI Key: QLZXVVKMKGVDEE-UHFFFAOYSA-N
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Description

3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a dichlorophenyl group and an ethyl-dimethyl-pyrazolyl group

Preparation Methods

The synthesis of 3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolothiadiazole core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    3-(3,5-dichlorophenyl)-6-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a similar structure but with a methyl group instead of an ethyl group.

    3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole: This compound has an oxadiazole ring instead of a thiadiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both triazole and thiadiazole rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14Cl2N6S

Molecular Weight

393.3 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14Cl2N6S/c1-4-23-9(3)13(8(2)21-23)15-22-24-14(19-20-16(24)25-15)10-5-11(17)7-12(18)6-10/h5-7H,4H2,1-3H3

InChI Key

QLZXVVKMKGVDEE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)Cl)Cl)C

Origin of Product

United States

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